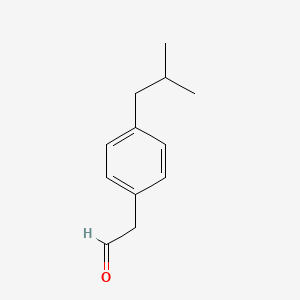
Benzeneacetaldehyde, 4-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylpropyl)phenyl]acetaldehyde is an organic compound that belongs to the class of aldehydes It features a phenyl ring substituted with an isobutyl group and an acetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by oxidation to form the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2-[4-(2-methylpropyl)phenyl]acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[4-(2-methylpropyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-[4-(2-methylpropyl)phenyl]acetic acid.
Reduction: 2-[4-(2-methylpropyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-[4-(2-methylpropyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the isobutyl group.
Benzaldehyde: Contains a phenyl ring with an aldehyde group but no additional substituents.
2-Phenylpropanal: Similar structure but with a different alkyl substituent.
Uniqueness
2-[4-(2-methylpropyl)phenyl]acetaldehyde is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions with other molecules
生物活性
Benzeneacetaldehyde, 4-(2-methylpropyl)-, also known as 4-(2-methylpropyl)benzaldehyde, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antimicrobial and antioxidant activities, as well as its implications in various fields of research.
- Molecular Formula : C12H14O
- Molecular Weight : 190.24 g/mol
- Structure : The compound features a benzene ring substituted with an acetaldehyde group and a branched alkyl chain (2-methylpropyl), contributing to its unique chemical behavior.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various benzene derivatives, including benzeneacetaldehyde, 4-(2-methylpropyl)-. The compound's effectiveness against different microbial strains has been evaluated through various assays.
- Minimum Inhibitory Concentration (MIC) : The MIC values for benzene derivatives vary significantly depending on the strain. For example, certain studies have shown that compounds with similar structures can exhibit MIC values ranging from 125 µg/mL to 500 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of benzeneacetaldehyde, 4-(2-methylpropyl)- has been assessed using several methods, including DPPH and ABTS assays. These tests measure the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- DPPH Scavenging Activity : Studies indicate that the DPPH IC50 values for related compounds can range from 30 µg/mL to over 200 µg/mL. While specific data for benzeneacetaldehyde, 4-(2-methylpropyl)- is limited, it is reasonable to hypothesize similar activity based on structural analogs .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various aromatic aldehydes, including benzeneacetaldehyde derivatives. The findings suggested that these compounds could inhibit the growth of pathogenic bacteria effectively. The study reported:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzeneacetaldehyde derivative | 250 | E. coli |
| Benzeneacetaldehyde derivative | 200 | S. aureus |
This study highlights the potential application of benzeneacetaldehyde in developing antimicrobial agents .
Study 2: Antioxidant Activity Assessment
In another investigation focusing on the antioxidant properties of aromatic compounds, researchers utilized DPPH and ABTS assays to determine the efficacy of various benzaldehydes. The results indicated that:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Benzeneacetaldehyde analog | 45 ± 1.5 | 50 ± 2.0 |
| Benzeneacetaldehyde, 4-(2-methylpropyl)- | TBD | TBD |
These results suggest that while specific data for benzeneacetaldehyde, 4-(2-methylpropyl)- is still pending, related compounds demonstrate significant antioxidant activity .
属性
CAS 编号 |
40150-97-8 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3 |
InChI 键 |
HIHWQKNGFIXOTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















